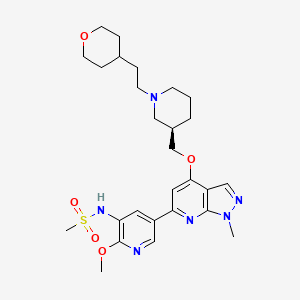

PI3Kdelta inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H38N6O5S |

|---|---|

Molecular Weight |

558.7 g/mol |

IUPAC Name |

N-[2-methoxy-5-[1-methyl-4-[[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide |

InChI |

InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3/t20-/m1/s1 |

InChI Key |

IHEZCWZVYIBFRC-HXUWFJFHSA-N |

Isomeric SMILES |

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OC[C@@H]4CCCN(C4)CCC5CCOCC5 |

Canonical SMILES |

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PI3Kδ Inhibition: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, a class of targeted therapies with significant implications in oncology and immunology. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the PI3Kδ signaling pathway, the molecular action of its inhibitors, and the experimental protocols for their characterization.

The PI3Kδ Signaling Pathway: A Critical Regulator of Immune Cell Function

The Phosphoinositide 3-kinase (PI3K) family of enzymes are crucial players in intracellular signaling cascades that govern a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Class I PI3Ks, which includes the delta (δ) isoform, are heterodimeric proteins composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2][3] The p110δ catalytic subunit is primarily expressed in hematopoietic cells, such as B and T lymphocytes, and plays a pivotal role in immune cell development, activation, and function.[1][2][4]

The activation of the PI3Kδ pathway is initiated by the engagement of various cell surface receptors, including B-cell receptors (BCRs) and T-cell receptors (TCRs).[3] This engagement leads to the recruitment of PI3Kδ to the plasma membrane, where its catalytic subunit phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1][2][4] PIP3, in turn, acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as protein kinase B).[4] The recruitment of Akt to the membrane facilitates its phosphorylation and activation, leading to the modulation of a wide array of downstream effector proteins that control key cellular functions.[1][2] Dysregulation of this pathway is implicated in various B-cell malignancies and inflammatory diseases.[1]

Figure 1: The PI3Kδ signaling pathway and the point of inhibition.

Mechanism of Action of PI3Kδ Inhibitors

PI3Kδ inhibitors are small molecules designed to selectively target and block the catalytic activity of the p110δ subunit.[5] By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the phosphorylation of PIP2 to PIP3, effectively halting the downstream signaling cascade.[5] This targeted inhibition leads to a reduction in the levels of phosphorylated Akt (p-Akt), which in turn modulates the activity of downstream effectors, ultimately leading to decreased cell proliferation and survival in cancer cells that are dependent on this pathway.[1][6] The specificity of these inhibitors for the delta isoform is crucial for minimizing off-target effects and associated toxicities, as other PI3K isoforms play essential roles in normal cellular functions.[6]

Quantitative Analysis of PI3Kδ Inhibitors

The potency and selectivity of PI3Kδ inhibitors are critical parameters evaluated during drug development. These are typically quantified by determining the half-maximal inhibitory concentration (IC50) against the target enzyme (PI3Kδ) and other PI3K isoforms.

Table 1: Biochemical Potency (IC50, nM) of Selected PI3Kδ Inhibitors

| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference(s) |

| Idelalisib (CAL-101) | 1089 - 8600 | 565 - 4000 | 25 - 2100 | 2.5 - 19 | [1][7] |

| Seletalisib | - | - | - | 12 | [1] |

| Zandelisib | - | - | - | 0.6 | [1] |

| PI3KD-IN-015 | 60 | 100 | 125 | 5 | [7] |

| GDC-0941 | 22 | 137 | 40 | 12 | [7] |

| Parsaclisib | >20,000 | >20,000 | >20,000 | 1 | [8] |

| AZD6482 | >109-fold vs β | - | >87-fold vs β | 8-fold vs β | [8] |

Note: IC50 values can vary between studies due to different experimental conditions.

Table 2: Cellular Activity (EC50, nM) of Selected PI3Kδ Inhibitors

| Inhibitor | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference(s) |

| PI3KD-IN-015 | >3000 | >3000 | >3000 | 13 | [7] |

| Idelalisib (CAL-101) | >3000 | >3000 | 2324 | 2.3 | [7] |

| GDC-0941 | 624 | 176 | 129 | 4.3 | [7] |

Key Experimental Protocols

The characterization of PI3Kδ inhibitors involves a combination of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay directly measures the enzymatic activity of purified PI3Kδ and the inhibitory effect of test compounds.[1][9]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.[1][9]

Detailed Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and a specific concentration of ATP in a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[1][9]

-

Inhibitor Addition: Add the test inhibitor at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) is also included.[1]

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at room temperature for a defined period (e.g., 60 minutes).[1]

-

ATP Depletion: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[1]

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[1]

-

Data Acquisition: Measure the luminescence using a plate reader.[1]

-

Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[1]

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Assay: Phospho-Akt (p-Akt) Western Blot

This assay determines the ability of an inhibitor to block PI3Kδ signaling within a cellular context by measuring the phosphorylation of the downstream effector, Akt.[1]

Principle: Activated PI3Kδ leads to the phosphorylation of Akt at specific residues (e.g., Serine 473). A reduction in the levels of phosphorylated Akt (p-Akt) upon treatment with an inhibitor indicates the inhibition of the PI3K pathway.[1]

Detailed Methodology:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., a B-cell lymphoma cell line) in culture plates and allow them to adhere. Treat the cells with the test inhibitor at various concentrations for a specific duration.[1]

-

Cell Lysis: Lyse the cells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[1]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[1]

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[1]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt S473).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

Analysis: Quantify the band intensities and normalize the p-Akt levels to total Akt or a loading control (e.g., GAPDH) to determine the extent of inhibition.

Conclusion

PI3Kδ inhibitors represent a significant advancement in targeted therapy, particularly for hematological malignancies and inflammatory conditions. A thorough understanding of their mechanism of action, coupled with robust and reproducible experimental characterization, is paramount for the continued development and clinical application of these promising therapeutic agents. This guide provides a foundational framework for researchers in this field, outlining the core principles and methodologies essential for the investigation of PI3Kδ inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. PI3Kδ Pathway Dysregulation and Unique Features of Its Inhibition by Leniolisib in Activated PI3Kδ Syndrome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The phosphoinositide 3-kinase signaling pathway in normal and malignant B cells: activation mechanisms, regulation and impact on cellular functions [frontiersin.org]

- 4. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Facebook [cancer.gov]

- 7. Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. promega.es [promega.es]

The Core Downstream Signaling Pathways of PI3Kδ Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action of these targeted therapies. The guide summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of signaling cascades and workflows to facilitate a deeper understanding of this critical pathway in immunology and oncology.

Introduction to the PI3Kδ Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) family of lipid kinases plays a crucial role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism.[1][2][3] The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. Class IA PI3Ks, which include the p110α, p110β, and p110δ catalytic isoforms, are activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[3][4]

The p110δ isoform, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells, such as B cells, T cells, neutrophils, and mast cells.[3][5] This restricted expression pattern makes PI3Kδ a highly attractive therapeutic target for a range of hematological malignancies and autoimmune and inflammatory diseases.[1][5][6] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring, generating the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][3] PIP3 acts as a docking site for various downstream signaling proteins containing pleckstrin homology (PH) domains, thereby initiating a cascade of events that ultimately dictate the cellular response.[3]

Mechanism of Action of PI3Kδ Inhibitors

PI3Kδ inhibitors are small molecules designed to selectively bind to and inhibit the catalytic activity of the p110δ isoform.[7] By blocking the kinase function of PI3Kδ, these inhibitors prevent the conversion of PIP2 to PIP3.[2] This reduction in PIP3 levels leads to the subsequent inactivation of downstream signaling pathways that are dependent on this second messenger. The primary consequence is the disruption of the pro-survival and pro-proliferative signals that are often dysregulated in malignant B cells and other immune cells.[7] Several PI3Kδ inhibitors have been developed, including idelalisib, duvelisib, copanlisib, and tenalisib, each with varying degrees of selectivity and clinical applications.[6]

Core Downstream Signaling Pathways

The inhibition of PI3Kδ leads to the modulation of several critical downstream signaling pathways, primarily the AKT/mTOR and FOXO pathways. These pathways are central to the regulation of cell fate and function.

The AKT/mTOR Pathway

The serine/threonine kinase AKT (also known as Protein Kinase B) is a central node in the PI3K signaling cascade. Upon the generation of PIP3 by PI3Kδ, AKT is recruited to the plasma membrane via its PH domain. This recruitment facilitates its phosphorylation and activation by phosphoinositide-dependent kinase 1 (PDK1) and the mechanistic target of rapamycin complex 2 (mTORC2).[8]

Activated AKT proceeds to phosphorylate a wide array of downstream substrates, leading to:

-

Inhibition of Apoptosis: AKT phosphorylates and inactivates pro-apoptotic proteins such as BAD and pro-caspase-9.

-

Promotion of Cell Cycle Progression: AKT can phosphorylate and inactivate cell cycle inhibitors like p21 and p27.

-

Activation of mTORC1: AKT activates the mTORC1 complex, a master regulator of protein synthesis and cell growth. mTORC1, in turn, phosphorylates downstream effectors like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to increased translation of proteins essential for cell growth and proliferation.[9]

PI3Kδ inhibitors, by reducing PIP3 levels, prevent the activation of AKT and, consequently, the entire downstream cascade. This leads to decreased cell survival, proliferation, and protein synthesis in PI3Kδ-dependent cells.

The FOXO Transcription Factor Pathway

The Forkhead box O (FOXO) family of transcription factors (including FOXO1, FOXO3a, and FOXO4) are key downstream effectors of the PI3K/AKT pathway.[8] In the presence of active AKT, FOXO proteins are phosphorylated, which leads to their binding to 14-3-3 proteins and subsequent sequestration in the cytoplasm, thereby preventing their transcriptional activity.[8]

FOXO transcription factors, when active in the nucleus, regulate the expression of genes involved in:

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors like p27kip1.

-

Apoptosis: Increased expression of pro-apoptotic proteins such as Bim and Fas ligand.

-

Metabolism and Stress Resistance: Regulation of genes involved in glucose metabolism and cellular stress responses.

By inhibiting the PI3K/AKT pathway, PI3Kδ inhibitors prevent the phosphorylation of FOXO proteins. This allows FOXO to translocate to the nucleus and initiate the transcription of its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6]

Quantitative Data on PI3Kδ Inhibitor Effects

The following tables summarize the quantitative effects of various PI3Kδ inhibitors on key downstream signaling molecules. The data has been compiled from multiple preclinical and clinical studies.

| PI3Kδ Inhibitor | Cell Line/Patient Cohort | Concentration/Dose | Effect on p-AKT Levels | Reference |

| Idelalisib | Mantle Cell Lymphoma (MCL) cell lines and primary samples | 0.5 µmol/L | Significant decrease in p-AKT (Thr308) | [10] |

| Idelalisib | Chronic Lymphocytic Leukemia (CLL) patient cells | 0.2 µM | Initial inhibition followed by restoration of p-AKT (S473) levels within 2-4 hours | [11] |

| Idelalisib | B-cell Acute Lymphoblastic Leukemia (B ALL) primary samples | Varies by sample | Inhibition of p-AKT | [12] |

| Copanlisib | Follicular Lymphoma patient tumors | 0.8 mg/kg | Inhibition of p-AKT-S473 | [13] |

| Copanlisib | Diverse tumor cell lines | IC50 < 10 nmol/L | Potent antiproliferative activity correlated with p-AKT inhibition | [14] |

| Duvelisib | T-cell lymphoma cell lines with constitutive p-AKT | 1 µM | Decrease in p-AKT | [15] |

| PI3Kδ Inhibitor | Cell Line/Patient Cohort | Concentration/Dose | Effect on mTOR Pathway (p-S6K/p-4E-BP1) | Reference |

| Idelalisib | Mantle Cell Lymphoma (MCL) cells | Not specified | Reduction in phosphorylation of PRAS40 (a downstream AKT/mTOR pathway protein) | [10] |

| Copanlisib | Follicular Lymphoma patient tumors | 0.8 mg/kg | Inhibition of p-S6 | [13] |

| Duvelisib | Chronic Lymphocytic Leukemia (CLL) cells | Not specified | Mitigation of S6 activity | [16] |

| PI3Kδ Inhibitor | Cell Line/Patient Cohort | Effect on FOXO Nuclear Localization/Activity | Reference |

| PI3Kδ inhibition (general) | Regulatory T cells (Tregs) | Leads to increased activity of FOXO1 transcription factor | [6] |

| PI-103 (dual PI3K/mTOR inhibitor) | U2OS cells | Potently induces nuclear FOXO translocation | [17] |

| AKT inhibition (downstream of PI3K) | Various cell lines | Allows dephosphorylated FOXO to translocate to the nucleus | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and further investigation of the effects of PI3Kδ inhibitors.

Western Blot Analysis for Phosphorylated AKT and mTOR Pathway Proteins

Objective: To quantify the levels of phosphorylated and total AKT, S6K, and 4E-BP1 in cells treated with a PI3Kδ inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for p-AKT (Ser473/Thr308), total AKT, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence detector or X-ray film)

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of the PI3Kδ inhibitor or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the signal using an ECL substrate and an imaging system.[18][19]

-

Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels and the loading control.

ELISA for PIP3 Quantification

Objective: To measure the intracellular levels of PIP3 in response to PI3Kδ inhibition.

Materials:

-

PIP3 Mass ELISA Kit (e.g., from Echelon Biosciences or similar)

-

Cell lysis and lipid extraction reagents (as per kit instructions)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Cell Treatment and Lysis: Treat cells with the PI3Kδ inhibitor and then lyse the cells according to the kit's protocol.

-

Lipid Extraction: Perform lipid extraction from the cell lysates as detailed in the kit's manual.

-

ELISA Assay:

-

Prepare PIP3 standards and samples.

-

Add samples and standards to the PIP3-coated microplate.

-

Add the PIP3 detector protein and incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a peroxidase-linked secondary detection reagent and incubate.

-

Wash the plate again.

-

Add the colorimetric substrate and incubate to develop the signal.

-

Stop the reaction and measure the absorbance at 450 nm.[20][21][22][23][24]

-

-

Data Analysis: Calculate the PIP3 concentration in the samples based on the standard curve. The signal is inversely proportional to the amount of PIP3 in the sample.

Immunofluorescence for FOXO3a Nuclear Translocation

Objective: To visualize and quantify the subcellular localization of FOXO3a in cells treated with a PI3Kδ inhibitor.

Materials:

-

Cells grown on coverslips

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against FOXO3a

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with the PI3Kδ inhibitor or vehicle control.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block non-specific antibody binding with blocking solution for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the anti-FOXO3a primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells and stain the nuclei with DAPI.

-

Mounting and Imaging: Mount the coverslips on microscope slides with antifade mounting medium and visualize using a fluorescence microscope.[25][26]

-

Quantification: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of FOXO3a in multiple cells to determine the extent of nuclear translocation.

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: PI3Kδ downstream signaling pathways.

Experimental Workflow Diagrams

Caption: Western blot experimental workflow.

Caption: Immunofluorescence workflow for FOXO3a.

Conclusion

PI3Kδ inhibitors represent a significant advancement in the targeted therapy of hematological malignancies and inflammatory diseases. Their efficacy is rooted in the selective inhibition of the p110δ isoform, which is critical for the survival and proliferation of various immune cells. This guide has detailed the core downstream signaling pathways affected by PI3Kδ inhibition, namely the AKT/mTOR and FOXO pathways. By preventing the production of PIP3, these inhibitors effectively shut down pro-survival and pro-proliferative signals while promoting apoptosis and cell cycle arrest. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and clinicians working to further understand and optimize the use of these important therapeutic agents. Continued research into the nuanced effects of PI3Kδ inhibition will undoubtedly lead to improved treatment strategies and patient outcomes.

References

- 1. A Review of Phosphocreatine 3 Kinase δ Subtype (PI3Kδ) and Its Inhibitors in Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 6. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

- 8. Interplay between FOXO, TOR, and Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FoxOs inhibit mTORC1 and activate Akt by inducing the expression of Sestrin3 and Rictor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Idelalisib activates AKT via increased recruitment of PI3Kδ/PI3Kβ to BCR signalosome while reducing PDK1 in post-therapy CLL cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Copanlisib in the Treatment of Relapsed Follicular Lymphoma: Utility and Experience from the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 16. Frontiers | Dual inhibition of phosphoinositide 3-kinases delta and gamma reduces chronic B cell activation and autoantibody production in a mouse model of lupus [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. echelon-inc.com [echelon-inc.com]

- 21. cloud-clone.com [cloud-clone.com]

- 22. PIP3(Phosphatidylinositol Trisphosphate) ELISA Kit – AFG Scientific [afgsci.com]

- 23. mybiosource.com [mybiosource.com]

- 24. PIP3(Phosphatidylinositol Trisphosphate) ELISA Kit [elkbiotech.com]

- 25. ptglab.com [ptglab.com]

- 26. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of PI3Kδ in B-Cell Activation: A Technical Guide for Researchers

Introduction: The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Within the immune system, the Class IA PI3K catalytic subunit p110δ, encoded by the PIK3CD gene, is predominantly expressed in hematopoietic cells and plays a non-redundant role in lymphocyte biology.[1][4][5][6] Genetic and pharmacological studies have established PI3Kδ as a master regulator of B-lymphocyte development, activation, differentiation, and survival.[3][7][8][9] Its dysregulation is implicated in both immunodeficiency and autoimmunity, and it has emerged as a key therapeutic target in B-cell malignancies.[10][11][12][13]

This technical guide provides an in-depth exploration of the role of PI3Kδ in B-cell activation, detailing its signaling pathways, functional outcomes, and relevance in disease. It further outlines key experimental protocols for studying PI3Kδ function, intended for researchers, scientists, and professionals in drug development.

I. The PI3Kδ Signaling Pathway in B-Cell Activation

PI3Kδ acts as a central node, integrating signals from a multitude of receptors on the B-cell surface to control cellular responses.[7][14] Upon activation, PI3Kδ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[10][15] This accumulation of PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, initiating downstream signaling cascades.[16][17]

Upstream Activation of PI3Kδ

PI3Kδ is activated downstream of numerous receptors essential for B-cell function:

-

B-Cell Receptor (BCR): Antigen binding to the BCR is a primary trigger. This induces phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) in the BCR co-receptors CD79A and CD79B by Src-family kinases like LYN. Spleen tyrosine kinase (SYK) is then recruited and activated, which in turn activates a cascade leading to PI3Kδ activation.[15][18]

-

Co-receptors (CD19): The co-receptor CD19 is a potent activator of the PI3K pathway. Upon BCR engagement, CD19 is phosphorylated on YxxM motifs, creating high-affinity binding sites for the p85 regulatory subunit of PI3K, thereby recruiting and activating the p110δ catalytic subunit.[4][19]

-

Cytokine and Chemokine Receptors: Survival signals from the B-cell activating factor (BAFF) receptor and proliferative signals from interleukin-4 (IL-4) are dependent on PI3Kδ.[14][20] Additionally, chemokine receptors like CXCR5, which control B-cell migration and positioning within lymphoid follicles, also signal through PI3Kδ.[4][7][14]

-

Co-stimulatory and Innate Immune Receptors: Co-stimulatory molecules like CD40 and Toll-like receptors (TLRs) also channel signals through PI3Kδ to modulate B-cell activation and differentiation.[7][11][14]

References

- 1. oncotarget.com [oncotarget.com]

- 2. The PI3K Pathway in B Cell Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K in lymphocyte development, differentiation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphoinositide 3-kinase delta (PI3Kδ) in leukocyte signaling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]

- 8. Role of class IA phosphoinositide 3-kinase in B lymphocyte development and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PI3K signaling controls cell fate at many points in B lymphocyte development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activated PI3Kδ breaches multiple B cell tolerance checkpoints and causes autoantibody production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. T and B-cell signaling in activated PI3K delta syndrome: From immunodeficiency to autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ri.jihs.go.jp [ri.jihs.go.jp]

- 17. Phosphoinositide 3-kinase and Bruton's tyrosine kinase regulate overlapping sets of genes in B lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ascopubs.org [ascopubs.org]

- 19. PI3K Signaling in Normal B Cells and Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of PI3Kδ Inhibition in Lymphocyte Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the central role of the Phosphoinositide 3-kinase delta (PI3Kδ) inhibitor in the intricate signaling pathways of lymphocytes. Given the preferential expression of PI3Kδ in hematopoietic cells, its inhibition has emerged as a pivotal therapeutic strategy in hematological malignancies and autoimmune diseases. This document provides a comprehensive overview of the PI3Kδ signaling cascade, the mechanism of action of its inhibitors, detailed experimental protocols for their evaluation, and a summary of key clinical trial data.

The PI3Kδ Signaling Pathway in Lymphocytes

The class IA PI3K, PI3Kδ, is a critical component of the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways.[1][2] Upon antigen receptor engagement, PI3Kδ is recruited to the plasma membrane, where it phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a docking site for various downstream effector proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B).[3]

The activation of Akt triggers a cascade of downstream signaling events that regulate a multitude of cellular processes in lymphocytes, including proliferation, survival, differentiation, and migration.[1][4] Key downstream effectors of the PI3Kδ/Akt pathway include the mammalian target of rapamycin (mTOR) and the Forkhead box O (FOXO) family of transcription factors.[5] Dysregulation of this pathway is a common feature in various B-cell malignancies, leading to uncontrolled cell growth and survival.[6]

Mechanism of Action of PI3Kδ Inhibitors

PI3Kδ inhibitors are small molecules that selectively target the delta isoform of the p110 catalytic subunit of PI3K.[6] By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the phosphorylation of PIP2 to PIP3, thereby blocking the downstream activation of Akt and its subsequent signaling cascades.[6] This inhibition leads to decreased proliferation and survival of malignant lymphocytes and can also modulate the tumor microenvironment by affecting the function of non-malignant immune cells.[7]

Quantitative Data from Clinical Trials

The clinical development of PI3Kδ inhibitors has led to the approval of several agents for the treatment of various hematological malignancies. The following tables summarize key efficacy and safety data from pivotal clinical trials of prominent PI3Kδ inhibitors.

Table 1: Efficacy of PI3Kδ Inhibitors in Relapsed/Refractory Hematological Malignancies

| Inhibitor | Disease | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) |

| Idelalisib | Chronic Lymphocytic Leukemia (CLL) | 97%[8] | 19%[8] | 24 months (estimated)[8] |

| Follicular Lymphoma (FL) | 57% | 6% | 11 months | |

| Duvelisib | CLL/Small Lymphocytic Lymphoma (SLL) | 56%[9] | 1%[9] | 13.3 months |

| Indolent Non-Hodgkin Lymphoma (iNHL) | 58%[9] | 6%[9] | 14.7 months[1] | |

| Peripheral T-Cell Lymphoma (PTCL) | 50%[10] | 19%[10] | 8.3 months[11] | |

| Umbralisib | Marginal Zone Lymphoma (MZL) | 49.3%[12] | 15.9%[12] | Not Reached[5] |

| Follicular Lymphoma (FL) | 45.3%[12] | 5.1%[12] | 10.6 months[5] | |

| Small Lymphocytic Lymphoma (SLL) | 50.0%[12] | 4.5%[12] | 20.9 months[5] | |

| Copanlisib | Indolent B-cell NHL | 57%[13] | 13%[13] | 12.5 months[14] |

| Aggressive B-cell NHL | 27.1%[4] | - | 70 days[4] |

Table 2: Common Grade ≥3 Adverse Events Associated with PI3Kδ Inhibitors

| Adverse Event | Idelalisib | Duvelisib[9] | Umbralisib[7] | Copanlisib[13] |

| Diarrhea/Colitis | 42.2%[2] | 11% | 7.3% | 5.09% |

| Pneumonitis | 18.8%[2] | - | <1% | 7.03% |

| Hepatotoxicity (ALT/AST elevation) | 23%[2] | 20% (ALT), 15% (AST) | 5.7% | - |

| Neutropenia | - | 32% | 11.3% | 14.75% |

| Hypertension | - | - | - | 35.07% |

| Hyperglycemia | - | - | - | 45.14% |

| Rash | - | 17% | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of PI3Kδ inhibitors in lymphocyte signaling.

Western Blot Analysis for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt at serine 473, a key downstream marker of PI3K pathway activation.

Methodology:

-

Cell Culture and Treatment: Culture lymphocytes in appropriate media and treat with varying concentrations of the PI3Kδ inhibitor or vehicle control for the desired duration.

-

Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[14]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.[14]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control such as β-actin.

In Vitro PI3Kδ Kinase Assay

This assay directly measures the enzymatic activity of PI3Kδ and its inhibition. The ADP-Glo™ Kinase Assay is a common method for this purpose.[3][6]

Methodology:

-

Reaction Setup: In a 384-well plate, add the PI3Kδ enzyme, the lipid substrate (e.g., PIP2), and the PI3Kδ inhibitor at various concentrations in a kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[3]

-

Terminate Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3][6]

-

ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert the ADP generated to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[6]

-

Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the PI3Kδ activity.

Lymphocyte Proliferation Assay

This assay assesses the effect of PI3Kδ inhibitors on lymphocyte proliferation, often using carboxyfluorescein succinimidyl ester (CFSE) staining.[15][16]

Methodology:

-

Cell Labeling: Label lymphocytes with CFSE, a fluorescent dye that is equally distributed between daughter cells upon division.

-

Cell Culture and Treatment: Culture the CFSE-labeled cells in the presence of a mitogen (e.g., anti-CD3/CD28 antibodies) and varying concentrations of the PI3Kδ inhibitor.

-

Incubation: Incubate the cells for a period sufficient for several rounds of cell division (e.g., 3-5 days).

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. Each successive generation of dividing cells will exhibit a halving of CFSE fluorescence intensity.

-

Data Analysis: Quantify the percentage of cells in each division peak to determine the proliferation index and the extent of inhibition.

Lymphocyte Chemotaxis Assay

This assay measures the ability of PI3Kδ inhibitors to block the migration of lymphocytes towards a chemoattractant, a process dependent on PI3K signaling. A common method is the Transwell migration assay.[17]

Methodology:

-

Assay Setup: Place a Transwell insert with a porous membrane into the well of a culture plate. Add a chemoattractant (e.g., CXCL12) to the lower chamber.

-

Cell Treatment: Pre-treat lymphocytes with the PI3Kδ inhibitor or vehicle control.

-

Cell Seeding: Seed the treated lymphocytes into the upper chamber of the Transwell insert.

-

Incubation: Incubate the plate for a few hours to allow for cell migration through the membrane.

-

Quantification: Count the number of cells that have migrated to the lower chamber using a cell counter or by staining the migrated cells on the underside of the membrane and counting them under a microscope.

References

- 1. Duvelisib, an oral dual PI3K-δ, γ inhibitor, shows clinical activity in indolent non-Hodgkin lymphoma in a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase 2 study of idelalisib plus rituximab in treatment-naïve older patients with chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. promega.com [promega.com]

- 4. Phase II study of copanlisib, a PI3K inhibitor, in relapsed or refractory, indolent or aggressive lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ulab360.com [ulab360.com]

- 7. Integrated safety analysis of umbralisib, a dual PI3Kδ/CK1ε inhibitor, in relapsed/refractory lymphoid malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 9. Umbralisib, a Dual PI3Kδ/CK1ε Inhibitor in Patients With Relapsed or Refractory Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Efficacy and safety of copanlisib in relapsed/refractory B-cell non-Hodgkin lymphoma: A meta-analysis of prospective clinical trials [frontiersin.org]

- 14. benchchem.com [benchchem.com]

- 15. media.tghn.org [media.tghn.org]

- 16. Monitoring lymphocyte proliferation in vitro and in vivo with the intracellular fluorescent dye carboxyfluorescein diacetate succinimidyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-bioarray.com [creative-bioarray.com]

The Pivotal Role of PI3Kδ Inhibitors in Modern Immunology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for professionals engaged in immunology research and drug development. It explores the critical role of the PI3Kδ signaling pathway in immune cell function, the mechanism of action of its inhibitors, and their therapeutic applications, supported by detailed experimental protocols and comparative data.

Introduction: PI3Kδ as a Key Regulator of the Immune System

The Phosphoinositide 3-kinase (PI3K) family of enzymes are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of immunity and cancer.[3] Class I PI3Ks are further subdivided into Class IA (p110α, p110β, p110δ) and Class IB (p110γ). While p110α and p110β are ubiquitously expressed, the expression of p110δ and p110γ is predominantly restricted to leukocytes, making them attractive targets for modulating the immune system.[3][4]

PI3Kδ, encoded by the PIK3CD gene, is highly expressed in white blood cells and plays a fundamental role in the development, activation, and function of various immune cells, including B cells, T cells, neutrophils, and mast cells.[5][6] Dysregulation of the PI3Kδ signaling pathway is implicated in a range of immunological disorders, from immunodeficiencies like Activated PI3Kδ Syndrome (APDS) to autoimmune diseases and hematological malignancies.[1][6] Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy for these conditions.

The PI3Kδ Signaling Pathway in Immune Cells

Upon activation by various immune receptors, such as B-cell receptors (BCRs), T-cell receptors (TCRs), and cytokine receptors, PI3Kδ is recruited to the cell membrane.[4][7] There, it catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7][8] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[3][7] This recruitment to the membrane leads to the phosphorylation and activation of Akt.

Activated Akt, in turn, phosphorylates a multitude of downstream substrates, initiating signaling cascades that regulate critical cellular functions in immune cells. Key downstream pathways include:

-

mTOR (mammalian target of rapamycin): A central regulator of cell growth, proliferation, and survival.[3][7]

-

FOXO (forkhead box) transcription factors: Akt-mediated phosphorylation of FOXO proteins leads to their exclusion from the nucleus, thereby inhibiting the transcription of genes involved in apoptosis and cell cycle arrest.[7]

-

BTK (Bruton's tyrosine kinase): Particularly important in B-cell signaling, BTK is activated downstream of PI3Kδ and is essential for B-cell proliferation and survival.[1]

The tumor suppressor PTEN (phosphatase and tensin homolog) counteracts PI3K activity by dephosphorylating PIP3 back to PIP2, thus acting as a critical negative regulator of this pathway.[7][8]

Figure 1: The PI3Kδ signaling pathway in immune cells.

PI3Kδ Inhibitors: Mechanism of Action and Selectivity

PI3Kδ inhibitors are small molecules that typically act as ATP-competitive inhibitors, binding to the kinase domain of the p110δ catalytic subunit and preventing the phosphorylation of PIP2.[9] This blockade of PIP3 production leads to the downstream inhibition of Akt and its effector pathways, ultimately resulting in reduced immune cell proliferation, survival, and activation. The therapeutic efficacy and safety profile of these inhibitors are largely dictated by their selectivity for the δ isoform over other Class I PI3K isoforms (α, β, and γ).

Data Presentation: In Vitro Potency and Selectivity of PI3Kδ Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) and selectivity profiles of several notable PI3Kδ inhibitors used in research and clinical settings.

Table 1: IC50 Values of PI3Kδ Inhibitors Against Class I PI3K Isoforms

| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kγ (nM) | PI3Kδ (nM) | Assay Type | Reference(s) |

| Idelalisib (CAL-101) | - | - | - | 2.5 | Kinase Assay | [10] |

| Seletalisib (UCB5857) | - | - | - | 3.3 | Kinase Assay | [11] |

| Zandelisib (ME-401) | - | - | - | 0.6 | Kinase Assay | [11] |

| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | Kinase Assay | [12] |

| GDC-0980 | 5 | 27 | 14 | 7 | Kinase Assay | [12] |

| PI3K-IN-18 | 85 | 150 | 25 | 12 | HTRF | [8] |

Note: IC50 values can vary between different studies due to variations in experimental conditions (e.g., ATP concentration). The ranges presented reflect data from multiple sources.[8][11][12]

Table 2: Selectivity Profile of PI3Kδ Inhibitors

| Inhibitor | Selectivity for PI3Kδ vs. α (fold) | Selectivity for PI3Kδ vs. β (fold) | Selectivity for PI3Kδ vs. γ (fold) | Reference(s) |

| Idelalisib | 328 - 3440 | 226 - 1600 | 35.6 - 840 | [11] |

| Seletalisib | >303 | >24 | >24 | [11] |

| Zandelisib | >3000 | >3000 | >3000 | [11] |

Note: Selectivity is calculated as (IC50 for other isoform) / (IC50 for PI3Kδ). Higher values indicate greater selectivity for PI3Kδ.[11]

Therapeutic Applications and Research Focus

The immunomodulatory effects of PI3Kδ inhibitors have led to their approval for certain hematological malignancies and APDS.[2][6] Ongoing research is actively exploring their utility in a broader range of conditions.

-

Hematological Malignancies: Idelalisib was the first PI3Kδ inhibitor approved for treating relapsed chronic lymphocytic leukemia (CLL), follicular B-cell non-Hodgkin's lymphoma (FL), and small lymphocytic lymphoma (SLL).[9] The anti-tumor activity stems from both a direct effect on the cancer cells and modulation of the tumor microenvironment.[2]

-

Autoimmune and Inflammatory Diseases: Given the central role of PI3Kδ in lymphocyte function, its inhibition is a rational approach for treating autoimmune diseases like rheumatoid arthritis and lupus.[4][5] By suppressing aberrant immune cell activation, these inhibitors can potentially reduce inflammation and tissue damage.

-

Cancer Immunotherapy: A significant area of research focuses on combining PI3Kδ inhibitors with other immunotherapies, such as checkpoint inhibitors.[13] PI3Kδ inhibition can deplete regulatory T cells (Tregs) in the tumor microenvironment, which are immunosuppressive, thereby enhancing the anti-tumor activity of cytotoxic CD8+ T cells.[10][14] However, dosing schedules are critical, as continuous high-dose inhibition can also impair effector T-cell function, leading to toxicity.[14] Intermittent dosing strategies are being explored to maximize anti-tumor immunity while minimizing immune-related adverse events.[14]

Key Experimental Protocols for Evaluating PI3Kδ Inhibitors

Reproducible and robust experimental methodologies are essential for characterizing the activity of PI3Kδ inhibitors. Below are detailed protocols for key in vitro and cellular assays.

In Vitro PI3Kδ Enzyme Activity Assay (Biochemical Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified PI3Kδ. The ADP-Glo™ Kinase Assay is a common method.[11][15]

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A luminescent signal is generated that is proportional to the amount of ADP, which is directly proportional to kinase activity.

-

Materials:

-

Purified recombinant PI3Kδ enzyme

-

PI3K lipid substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitors dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[15]

-

Add 0.5 µl of the test inhibitor at various concentrations or vehicle (DMSO) to the wells of a 384-well plate.[15]

-

Prepare an enzyme/lipid substrate mixture in the reaction buffer and add 4 µl to each well.[15]

-

Initiate the kinase reaction by adding 0.5 µl of 250µM ATP.[15]

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µl of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

-

Cellular Phospho-Akt (p-Akt) Western Blot Assay

This assay determines the inhibitor's ability to block PI3K signaling within a cellular context by measuring the phosphorylation of the key downstream effector, Akt.[11]

-

Principle: Activated PI3K leads to the phosphorylation of Akt at Serine 473 (S473) and Threonine 308 (T308). A reduction in phosphorylated Akt (p-Akt) levels, normalized to total Akt, indicates inhibition of the PI3K pathway.

-

Materials:

-

Immune cell line (e.g., K562, BT549) or primary immune cells.[9]

-

Cell culture medium and supplements

-

Test inhibitor

-

Stimulant (e.g., anti-IgM for B cells, anti-CD3/CD28 for T cells)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-Akt (S473), anti-total Akt, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Culture cells to the desired density.

-

Pre-treat cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

-

Stimulate the cells to activate the PI3K pathway (if necessary).

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (S473) overnight at 4°C.[11]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies against total Akt and a loading control (e.g., GAPDH) to ensure equal protein loading.[11]

-

Quantify the band intensities to determine the relative levels of p-Akt.

-

Cell Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the inhibitor on the proliferation and viability of immune cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

-

Materials:

-

Immune cell line or primary cells

-

96-well plates

-

Test inhibitor

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Plate cells (e.g., 2 x 10^4 cells/well) in a 96-well plate and allow them to adhere or stabilize.[9]

-

Treat cells with a range of concentrations of the test inhibitor or vehicle.

-

Incubate for a specified period (e.g., 48-72 hours).[9]

-

Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the culture medium.

-

Add 150 µl of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at a wavelength of 490 nm using a microplate reader.[9]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

-

Figure 2: A typical experimental workflow for the evaluation of PI3Kδ inhibitors.

Conclusion and Future Directions

PI3Kδ inhibitors represent a significant advancement in the targeted therapy of immunological disorders and cancers. Their specificity for immune cells provides a powerful tool for researchers to dissect the complexities of immune regulation and for clinicians to treat diseases driven by aberrant leukocyte activity.

Future research will likely focus on several key areas:

-

Development of Next-Generation Inhibitors: Efforts are ongoing to develop inhibitors with improved selectivity and novel mechanisms of action to enhance efficacy and reduce off-target toxicities.[16]

-

Optimizing Dosing Strategies: Investigating alternative dosing schedules, such as intermittent or pulsatile dosing, may mitigate immune-related adverse events while preserving or even enhancing therapeutic benefit, particularly in immuno-oncology.[14][16]

-

Combination Therapies: Exploring the synergistic potential of PI3Kδ inhibitors with other targeted agents and immunotherapies will be crucial for overcoming resistance and improving patient outcomes.

-

Biomarker Discovery: Identifying predictive biomarkers will be essential for patient stratification, ensuring that PI3Kδ inhibitors are administered to those most likely to respond.[16]

This guide provides a foundational understanding of PI3Kδ inhibitors for immunology research. By leveraging the detailed information and protocols herein, researchers and drug developers can better design their studies and contribute to the advancement of this promising class of immunomodulatory agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alpco.com [alpco.com]

- 6. Our discovery of PI3Kdelta | Faculty of Medical Sciences [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. PI3Kα/δ inhibition promotes anti-tumor immunity through direct enhancement of effector CD8+ T-cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. promega.es [promega.es]

- 16. What's the latest update on the ongoing clinical trials related to PI3Kδ? [synapse.patsnap.com]

The Role of PI3Kδ Inhibitors in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of preclinical autoimmune disease models. Dysregulation of the PI3K signaling pathway, particularly the δ isoform which is predominantly expressed in leukocytes, is a key driver in the pathogenesis of numerous autoimmune disorders. Consequently, selective inhibition of PI3Kδ has emerged as a promising therapeutic strategy. This document provides a comprehensive overview of the mechanism of action, preclinical efficacy data, and detailed experimental methodologies for evaluating PI3Kδ inhibitors in relevant autoimmune disease models.

The PI3Kδ Signaling Pathway in Immune Regulation

The PI3K family of lipid kinases plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and differentiation. The Class IA PI3Kδ isoform is a critical mediator of immune cell function.[1][2] Upon activation by various cell surface receptors, including B-cell receptors (BCR) and T-cell receptors (TCR), PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for downstream signaling proteins containing pleckstrin homology (PH) domains, most notably Akt (also known as Protein Kinase B). This initiates a signaling cascade that includes the activation of the mammalian target of rapamycin (mTOR), which in turn regulates cellular metabolism, growth, and survival. The tumor suppressor phosphatase and tensin homolog (PTEN) counteracts PI3K activity by dephosphorylating PIP3.[3]

Dysregulation of this pathway in immune cells can lead to a break in self-tolerance, resulting in the production of autoantibodies, chronic inflammation, and tissue damage characteristic of autoimmune diseases.

References

The Role of PI3Kdelta Inhibition in B-cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and practical applications of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of B-cell malignancies. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the underlying biology, mechanism of action, preclinical and clinical data, and key experimental methodologies.

Introduction to PI3Kdelta in B-cell Function and Malignancy

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: alpha (α), beta (β), gamma (γ), and delta (δ). While the α and β isoforms are ubiquitously expressed, the expression of the γ and δ isoforms is primarily restricted to hematopoietic cells.[2][3]

The PI3Kδ isoform is a key mediator of B-cell receptor (BCR) signaling, which is crucial for the development, survival, and proliferation of B-lymphocytes.[4][5] In many B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL), Follicular Lymphoma (FL), Small Lymphocytic Lymphoma (SLL), and Marginal Zone Lymphoma (MZL), the PI3Kδ pathway is constitutively active, promoting malignant B-cell survival and proliferation.[2][6] This dependency on PI3Kδ signaling makes it a prime therapeutic target for the treatment of these cancers.[4]

The PI3Kdelta Signaling Pathway

Upon activation of the B-cell receptor (BCR) or other cell surface receptors, PI3Kδ is recruited to the plasma membrane. It then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1. Activated Akt then phosphorylates a multitude of downstream substrates, leading to the activation of several signaling cascades that promote cell survival, proliferation, and growth, including the mTOR pathway. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.

Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3K delta inhibitors.

Mechanism of Action of PI3Kdelta Inhibitors

PI3Kδ inhibitors are small molecule drugs that selectively target and inhibit the catalytic activity of the p110δ subunit of PI3K.[1] By binding to the ATP-binding pocket of the enzyme, these inhibitors prevent the phosphorylation of PIP2 to PIP3.[7] This blockade of PIP3 production leads to the subsequent inhibition of downstream signaling through Akt and mTOR. The ultimate consequences of PI3Kδ inhibition in malignant B-cells are the induction of apoptosis (programmed cell death) and the inhibition of proliferation.[1]

Caption: Mechanism of action of a PI3Kdelta inhibitor, blocking the signaling cascade.

Quantitative Data on PI3Kdelta Inhibitors

The potency and selectivity of PI3Kδ inhibitors are critical parameters in their development and clinical application. These are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the activity of the target enzyme by 50%.

In Vitro Potency of Selected PI3Kdelta Inhibitors

| Inhibitor | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | Reference(s) |

| Idelalisib | 2.5 - 19 | 8600 | 4000 | 2100 | [8][9][10] |

| Duvelisib | 2.5 | 1602 | 85 | 27.4 | [11][12] |

| Copanlisib | 0.7 | 0.5 | 3.7 | 6.4 | [6][13][14] |

| Umbralisib | 22.2 (EC50) | >1000-fold selective | >1000-fold selective | - | [15][16] |

| Zandelisib | 3.5 | - | - | - | [17] |

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

In Vitro Anti-proliferative Activity in B-cell Malignancy Cell Lines

| Inhibitor | Cell Line | Disease Type | IC50/EC50 | Reference(s) |

| Idelalisib | MEC1 | CLL | 20.4 µM | [9] |

| Primary CLL cells | CLL | 2.9 nM | [9] | |

| Duvelisib | Jurkat | T-cell Leukemia | 1.9 µM | [18] |

| MOLT4 | T-cell Leukemia | 2.3 µM | [18] | |

| MV4-11 | AML | 4.4 µM | [18] | |

| Primary CLL cells | CLL | ~10 nM | [11] | |

| Copanlisib | Multiple Cell Lines | Various | <10 nM | [19] |

| Umbralisib | Human whole blood CD19+ cells | B-cells | 100-300 nM | [15] |

Clinical Efficacy of Approved PI3Kdelta Inhibitors

| Drug | Trial Name (NCT) | B-cell Malignancy | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |

| Idelalisib | Study 101-09 (NCT01282424) | Relapsed iNHL | 125 | 57% | 11 months | [3][20] |

| Follicular Lymphoma | 72 | 55.6% | 11 months | [3] | ||

| Small Lymphocytic Lymphoma | 28 | 58% (PR) | - | [21] | ||

| Marginal Zone Lymphoma | 15 | - | 6.6 months | [4] | ||

| FolIdela Study | Relapsed/Refractory FL | 72 | 41.7% | 8.4 months | [2] | |

| Duvelisib | DUO (NCT02004522) | Relapsed/Refractory CLL/SLL | 95 | 78% | 16.4 months | [22][23] |

| DYNAMO | Relapsed/Refractory FL | 83 | 42% | - | [22] | |

| DUO Crossover (NCT02049515) | Relapsed/Refractory CLL/SLL | 89 | 73% | 15 months | [1] | |

| Copanlisib | CHRONOS-1 (NCT01660451) | Relapsed/Refractory iNHL | 142 | 59.2% | 11.2 months | [24] |

| Follicular Lymphoma | 104 | 57.7% | 11.2 months | |||

| Marginal Zone Lymphoma | 23 | 78.3% | 24.1 months | [7] |

iNHL: indolent Non-Hodgkin Lymphoma; CR: Complete Response; PR: Partial Response

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the evaluation of PI3Kδ inhibitors. Below are methodologies for key assays.

In Vitro PI3Kdelta Enzyme Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of PI3Kδ by measuring the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Materials:

-

Purified recombinant PI3Kδ enzyme (e.g., Promega, V7731)

-

PI3K lipid substrate (e.g., PIP2:PS, Promega, V1701)

-

ATP (e.g., Promega, V9151)

-

ADP-Glo™ Kinase Assay Kit (Promega, V9101)

-

Test PI3Kδ inhibitor

-

Assay plates (e.g., 384-well white plates)

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Kinase Reaction Buffer: A typical buffer contains 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl2, and 0.025mg/ml BSA.[11]

-

Prepare Lipid Substrate: Dilute the lipid substrate to the desired concentration in the kinase reaction buffer (e.g., 0.05 mg/ml of PIP2:3PS).[8]

-

Inhibitor Preparation: Prepare serial dilutions of the PI3Kδ inhibitor in the kinase reaction buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the inhibitor dilution or vehicle (DMSO) to the wells of the assay plate.

-

Add 2.5 µL of the PI3Kδ enzyme diluted in the reaction buffer containing the lipid substrate.

-

Initiate the reaction by adding 5 µL of ATP solution (e.g., 25 µM final concentration).[8]

-

Incubate the plate at room temperature for 60 minutes.[11]

-

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

-

ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

References

- 1. Copanlisib for treatment of B-cell malignancies: the development of a PI3K inhibitor with considerable differences to idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. PI3K Inhibitors for the Treatment of Chronic Lymphocytic Leukemia: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. ulab360.com [ulab360.com]

- 9. promega.com [promega.com]

- 10. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.ca]

- 13. Activity of the PI3K-δ,γ inhibitor duvelisib in a phase 1 trial and preclinical models of T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. Facebook [cancer.gov]

- 17. PI3Kδ Inhibition by Idelalisib in Patients with Relapsed Indolent Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

- 20. PI3K (p110δ/p85α) Protocol [promega.kr]

- 21. Idelalisib therapy of indolent B-cell malignancies: chronic lymphocytic leukemia and small lymphocytic or follicular lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Phospho-Akt (Ser473) (D9E) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 23. researchgate.net [researchgate.net]

- 24. diposit.ub.edu [diposit.ub.edu]

The Double-Edged Sword: A Technical Guide to PI3Kδ Inhibition in the Tumor Microenvironment

For Immediate Release

[City, State] – [Date] – A new technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the multifaceted effects of Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors on the tumor microenvironment (TME). This in-depth resource details the mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways to illuminate the dual role of these inhibitors in directly targeting malignant cells and modulating the intricate immune landscape of tumors.

The PI3K signaling pathway is one of the most frequently dysregulated pathways in cancer, making it a prime target for therapeutic intervention.[1] The delta isoform of PI3K is predominantly expressed in leukocytes, and its inhibition has shown significant promise, particularly in hematologic malignancies.[2][3] However, the impact of PI3Kδ inhibitors extends beyond direct anti-tumor effects, profoundly influencing the composition and function of the TME.[4][5] This guide synthesizes current knowledge to provide a detailed understanding of these complex interactions.

Modulating the Immune Orchestra: The Core Effect of PI3Kδ Inhibition

The anti-tumor activity of PI3Kδ inhibitors is not solely due to their direct impact on cancer cells but is also significantly mediated by their influence on non-neoplastic cells within the TME.[5][6] T-cells, a critical component of the anti-tumor immune response, are particularly affected.

A key effect of PI3Kδ inhibition is the suppression of regulatory T-cells (Tregs), which are immunosuppressive cells that can hinder anti-tumor immunity.[5] Both genetic and pharmacological inhibition of PI3Kδ in preclinical models has been shown to reduce the number and function of Tregs, thereby enhancing anti-tumor immune responses.[4][5] This modulation of the TME can lead to a more favorable environment for tumor eradication.

However, the influence of PI3Kδ inhibitors on T-cells is complex. While reducing Treg function is beneficial, some studies have indicated that these inhibitors can also impair the function of conventional T-cells, potentially increasing the risk of opportunistic infections in patients.[4] Specifically, idelalisib has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and IL-10.[7]

Quantitative Insights into the Impact of PI3Kδ Inhibition

The following tables summarize key quantitative data from preclinical and clinical studies, providing a clearer picture of the efficacy and cellular effects of PI3Kδ inhibitors.

| Inhibitor | Cancer Model/Patient Population | Key Finding | Reference |

| Idelalisib | Relapsed Chronic Lymphocytic Leukemia (CLL) | Reduced tumor size in all 51 evaluated patients; median progression-free survival exceeded 11 months.[3] | |

| Idelalisib | Relapsed Indolent Non-Hodgkin Lymphoma (iNHL) | Median progression-free survival exceeded 11 months in 30 patients.[3] | |

| IOA-244 | Syngeneic colorectal cancer model | Increased NK cells and the ratio of cytotoxic CD8+ T-cells to Tregs.[5] | |

| Linperlisib | Breast carcinoma and colorectal cancer models | Demonstrated anti-tumor activity.[5] |

| Cellular/Molecular Effect | PI3Kδ Inhibitor | Observation | Reference |

| Regulatory T-cells (Tregs) | Idelalisib | Uniform decrease in Tregs in treated patients.[4] | |

| T-cell Cytokine Production | Idelalisib | Reduction in pro-inflammatory cytokines such as IL-6 and IL-10.[7] | |

| T-cell Function | Idelalisib | Impaired IFNγ production by CD4 and CD8 T-cells and decreased proliferative capacity in vitro.[5] | |

| Myeloid-Derived Suppressor Cells | Multiple | Potential inhibition contributes to anti-tumor activity.[5] |

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the complex processes involved, the following diagrams illustrate the PI3Kδ signaling pathway, a typical experimental workflow for analyzing the TME, and the logical relationship of PI3Kδ inhibition's effects.

References

- 1. ionctura.com [ionctura.com]

- 2. Frontiers | p110δ PI3 kinase pathway: emerging roles in cancer [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to PI3Kδ Inhibitors for Leukemia and Lymphoma Research

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] In B-cell malignancies such as chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL), this pathway is often aberrantly activated, driving oncogenesis.[2][4][5] The PI3K family consists of several isoforms, with the delta (δ) isoform being predominantly expressed in hematopoietic cells.[4][6] This restricted expression profile makes PI3Kδ an attractive therapeutic target for B-cell cancers, as its inhibition can selectively target malignant lymphocytes while minimizing effects on other tissues.[6][7]